![molecular formula C21H32FN5O8 B12684303 1'-[4-(4-Fluorophenyl)-4-oxobutyl][1,4'-bipiperidine]-4'-carboxamide dinitrate CAS No. 83863-66-5](/img/structure/B12684303.png)
1'-[4-(4-Fluorophenyl)-4-oxobutyl][1,4'-bipiperidine]-4'-carboxamide dinitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-[4-(4-Fluorophenyl)-4-oxobutyl][1,4’-bipiperidine]-4’-carboxamide dinitrate is a complex organic compound with the molecular formula C21H30FN3O2. This compound is known for its unique structural properties, which include a fluorophenyl group and a bipiperidine backbone. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[4-(4-Fluorophenyl)-4-oxobutyl][1,4’-bipiperidine]-4’-carboxamide dinitrate involves multiple steps. The process typically starts with the preparation of the bipiperidine core, followed by the introduction of the fluorophenyl group and the oxobutyl chain. The final step involves the formation of the carboxamide dinitrate. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process is optimized for efficiency and yield, with strict quality control measures in place to ensure the purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is common to monitor the synthesis and confirm the structure of the compound .
Chemical Reactions Analysis
Types of Reactions
1’-[4-(4-Fluorophenyl)-4-oxobutyl][1,4’-bipiperidine]-4’-carboxamide dinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new derivatives.
Substitution: The fluorophenyl group can participate in substitution reactions, where other functional groups replace the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1’-[4-(4-Fluorophenyl)-4-oxobutyl][1,4’-bipiperidine]-4’-carboxamide dinitrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 1’-[4-(4-Fluorophenyl)-4-oxobutyl][1,4’-bipiperidine]-4’-carboxamide dinitrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1’-[4-(4-Fluorophenyl)-4-oxobutyl][1,4’-bipiperidine]-4’-carboxamide dinitrate include:
Pipamperone dihydrochloride: This compound shares a similar bipiperidine backbone and is used in similar research applications.
Fluorophenyl derivatives: Other compounds containing the fluorophenyl group also exhibit similar chemical properties and reactivity.
Uniqueness
What sets 1’-[4-(4-Fluorophenyl)-4-oxobutyl][1,4’-bipiperidine]-4’-carboxamide dinitrate apart is its unique combination of functional groups and its specific applications in research. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific studies .
Properties
CAS No. |
83863-66-5 |
|---|---|
Molecular Formula |
C21H32FN5O8 |
Molecular Weight |
501.5 g/mol |
IUPAC Name |
1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidin-1-ylpiperidine-4-carboxamide;nitric acid |
InChI |
InChI=1S/C21H30FN3O2.2HNO3/c22-18-8-6-17(7-9-18)19(26)5-4-12-24-15-10-21(11-16-24,20(23)27)25-13-2-1-3-14-25;2*2-1(3)4/h6-9H,1-5,10-16H2,(H2,23,27);2*(H,2,3,4) |
InChI Key |
OINAKTYQWKJYEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


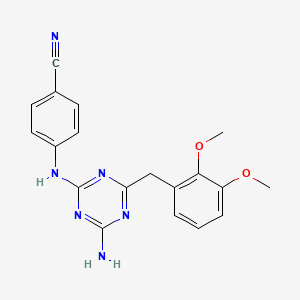
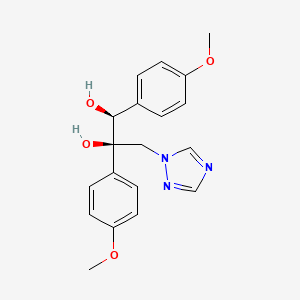

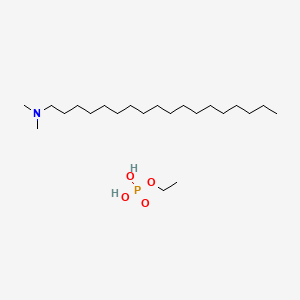
![2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol](/img/structure/B12684244.png)
![4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12684248.png)

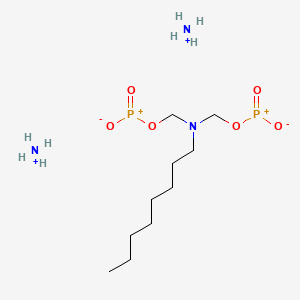
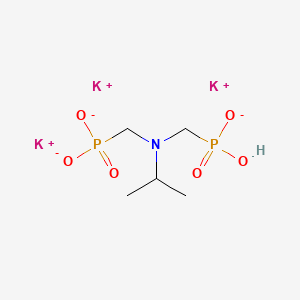


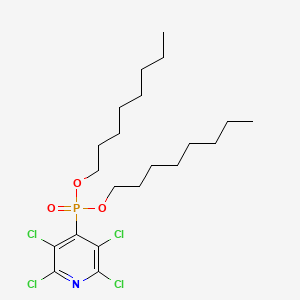

![2-Chloro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide](/img/structure/B12684295.png)
